![molecular formula C16H30O2 B15066503 3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane core with a 1,5-dioxane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The spirocyclic structure imparts unique stereochemical properties, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the tert-pentyl and dimethyl groups. One common method involves the use of a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic structure. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane Spiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
1,3-Dithiane Spiro[5.5]undecane: Contains sulfur atoms in the ring, leading to different chemical properties.
1,3-Oxathiane Spiro[5.5]undecane: Features both oxygen and sulfur atoms in the ring, offering unique stereochemical properties.
Uniqueness
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the tert-pentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propriétés
Formule moléculaire |
C16H30O2 |
|---|---|
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
3,3-dimethyl-9-(2-methylbutan-2-yl)-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C16H30O2/c1-6-15(4,5)13-7-9-16(10-8-13)17-11-14(2,3)12-18-16/h13H,6-12H2,1-5H3 |
Clé InChI |
POBVXJHLIVSGOU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC2(CC1)OCC(CO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)

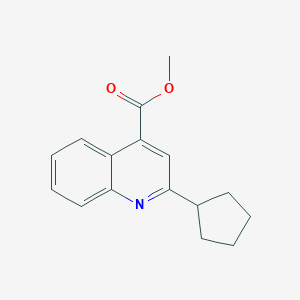
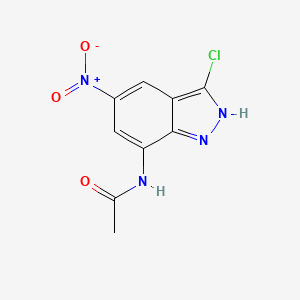

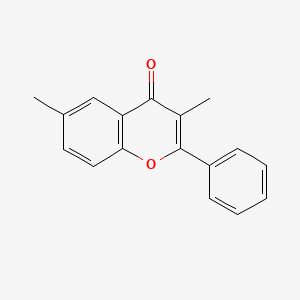
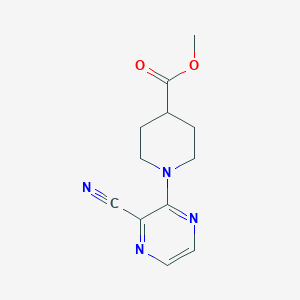
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
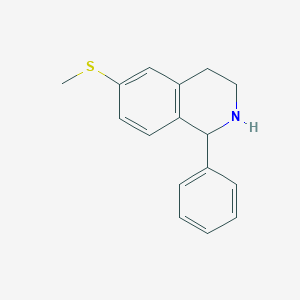
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15066475.png)


